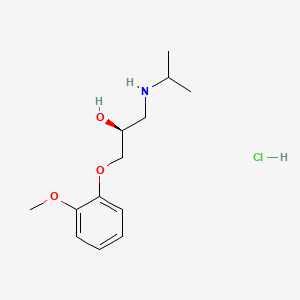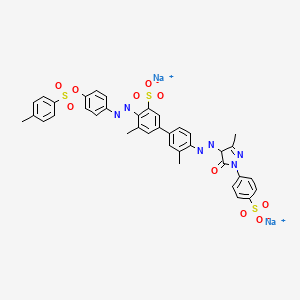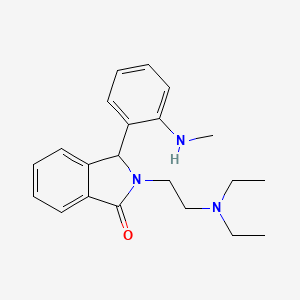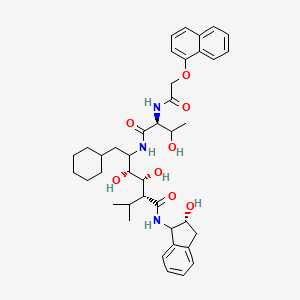
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is a diazonium salt with a complex structure. Diazonium salts are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of aromatic compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diazonium salts typically involves the reaction of an aromatic amine with nitrous acid. For Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-), the process begins with the diazotization of 4-(ethylamino)-2-methylaniline. This reaction is carried out in an acidic medium at low temperatures to form the diazonium salt. The resulting diazonium ion is then reacted with zinc chloride to form the trichlorozincate complex .
Industrial Production Methods
Industrial production of diazonium salts often involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through reactions like the Sandmeyer reaction.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) halides for halogenation, potassium iodide for iodination, and water for hydroxylation.
Coupling Reactions: These reactions typically require alkaline conditions and are carried out at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used in the synthesis of complex aromatic compounds and as intermediates in various organic reactions.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diazonium salts involves the formation of highly reactive intermediates. The diazonium group can be displaced by nucleophiles, leading to the formation of various substituted aromatic compounds. The trichlorozincate anion stabilizes the diazonium ion, allowing for controlled reactivity and selective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Uniqueness
Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion, which provides enhanced stability and reactivity compared to other diazonium salts. This makes it particularly useful in reactions requiring high selectivity and controlled conditions .
Eigenschaften
CAS-Nummer |
72906-57-1 |
|---|---|
Molekularformel |
C9H12Cl3N3Zn |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
4-(ethylamino)-2-methylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C9H12N3.3ClH.Zn/c1-3-11-8-4-5-9(12-10)7(2)6-8;;;;/h4-6,11H,3H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
RQEQZLTWNNYSNK-UHFFFAOYSA-K |
Kanonische SMILES |
CCNC1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)





